molecular formula C9H16N4O2 B2891443 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione CAS No. 565165-41-5

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Numéro de catalogue: B2891443
Numéro CAS: 565165-41-5
Poids moléculaire: 212.253
Clé InChI: HDWDJIRYLSHJHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a pyrimidine dione derivative characterized by a butyl group at the N1 position and a methylamino substituent at C3. The core pyrimidine-2,4-dione scaffold is a bicyclic structure with two ketone groups at positions 2 and 4, which is frequently modified to tune physicochemical and biological properties.

Propriétés

IUPAC Name

6-amino-1-butyl-5-(methylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-4-5-13-7(10)6(11-2)8(14)12-9(13)15/h11H,3-5,10H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDJIRYLSHJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Alkylation of Uracil Derivatives

A foundational approach involves alkylation of 6-aminouracil precursors. The butyl group at the N1 position is introduced via nucleophilic substitution. For example, 6-aminouracil is treated with 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step typically achieves moderate yields (45–60%) due to competing side reactions, necessitating purification via recrystallization from ethanol.

Key Reaction:
$$
\text{6-Aminouracil} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Amino-1-butyluracil} + \text{HBr}
$$

Post-alkylation, the methylamino group is introduced at the C5 position. This is accomplished by reacting 6-amino-1-butyluracil with methylamine hydrochloride under refluxing ethanol, catalyzed by triethylamine (TEA). The reaction proceeds via nucleophilic aromatic substitution, with yields ranging from 50–65%.

Condensation-Based Ring Formation

An alternative route constructs the pyrimidine ring de novo. A modified Biginelli reaction employs urea, ethyl acetoacetate, and a butyl-substituted β-ketoamide under acidic conditions (HCl/ethanol). While this method streamlines ring formation, regioselectivity challenges arise, requiring chromatographic separation to isolate the desired isomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Efficiency : DMF outperforms solvents like THF or acetonitrile due to its high polarity, enhancing nucleophilicity. Elevated temperatures (≥80°C) improve reaction rates but risk decomposition beyond 110°C.
  • Methylamination : Ethanol as a solvent minimizes byproduct formation compared to methanol, with optimal yields at 70–75°C.

Catalytic Enhancements

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing substituents pre-ring closure. For instance, Pd(OAc)₂ with triphenylphosphine facilitates coupling of boronic acid derivatives to halopyrimidines, though applicability to this compound remains experimental.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomeric impurities.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 1.35 (t, butyl CH₂), δ 3.12 (s, methylamino).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm purity ≥98%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Alkylation Pathway 50–65 95–98 High
Condensation Pathway 30–45 85–90 Moderate

The alkylation route is preferred for industrial-scale synthesis due to higher reproducibility, whereas condensation offers academic utility for exploring analogs.

Analyse Des Réactions Chimiques

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

Pyrimidine dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Structural Differences Biological Activity/Application Source (Evidence)
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Butyl (N1), methylamino (C5) Unique combination of alkyl/amino groups Assumed pharmacological potential Target Compound
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) 4-Ethylphenyl (C5), phenyl (N3) Imidazolidine core vs. pyrimidine core CNS modulation, antinociceptive
6-Amino-1,3-dimethylpyrimidine-2,4-dione Methyl (N1, N3) Smaller alkyl groups, no amino substituents N/A (reference standard)
6-Amino-5-indol-1-yl-1,3-dimethyl-1H-pyrimidine-2,4-dione Indolyl (C5), methyl (N1, N3) Aromatic indole substitution Potential CNS/anticancer activity
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4-dione) Bromo (C5), methyl (C6), isobutyl (N3) Halogenation, branched alkyl chain Herbicide
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione Isobutyl (N3), formylamino (C5) Formylamino group, 2,6-dione configuration High-purity reference material

Key Observations:

  • Substituent Influence on Bioactivity: The butyl and methylamino groups in the target compound may enhance lipophilicity and hydrogen-bonding capacity compared to smaller alkyl groups (e.g., methyl in ). This could improve membrane permeability for CNS-targeted applications, similar to IM-3’s antinociceptive effects .
  • Halogenated Derivatives : Bromacil’s bromo substitution confers herbicidal activity, highlighting how electronegative groups alter target selectivity .
  • Aromatic vs.

Physicochemical Properties

  • Solubility: The butyl chain in the target compound likely reduces aqueous solubility compared to methyl-substituted analogs (e.g., ), but the methylamino group may mitigate this through hydrogen bonding.
  • Stability: Pyrimidine diones with electron-withdrawing groups (e.g., bromo in bromacil ) exhibit higher stability under acidic conditions, whereas amino groups may increase susceptibility to oxidation.

Activité Biologique

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its interactions with various molecular targets, including enzymes and receptors, which may lead to therapeutic applications.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 53681-49-5

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. The compound shows potential as an inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways related to inflammation and other physiological processes .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The following table summarizes some of the findings:

Cell Line IC₅₀ (µM) Effect
MCF73.79Cytotoxic
SF-26812.50Cytotoxic
NCI-H46042.30Cytotoxic

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound's ability to inhibit PDE activity suggests it may reduce inflammation by modulating cyclic nucleotide levels within cells .

Case Studies

  • Study on Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • PDE Inhibition : A study highlighted the compound's effectiveness as a PDE inhibitor at low concentrations, suggesting potential therapeutic applications in treating allergic conditions and possibly enhancing cardiac function .

Research Applications

The compound serves as a valuable building block in drug development and has applications in:

  • Medicinal Chemistry : Used for synthesizing novel therapeutic agents.
  • Biological Research : Investigated for its role in enzyme interactions and protein modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrimidine-2,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For analogs with alkyl/amino substituents, stepwise alkylation of the pyrimidine core under controlled pH (e.g., 6.5–7.5) ensures regioselectivity . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing side products like over-alkylation. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended for ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : The butyl chain (δ 0.8–1.6 ppm) and methylamino group (δ 2.8–3.2 ppm) are diagnostic. NH protons (δ 6.5–7.0 ppm) confirm amino substitution .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate the dione and amino groups .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 255.1452) differentiates it from brominated or fluorinated analogs .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Enzymatic assays targeting nucleotide metabolism (e.g., thymidylate synthase) or kinase inhibition are prioritized. Use fluorometric or colorimetric readouts (e.g., NADH depletion for dehydrogenase inhibition). Dose-response curves (1–100 μM) with positive controls (e.g., 5-fluorouracil) validate activity . Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa) assess cytotoxicity .

Advanced Research Questions

Q. How do substitution patterns (e.g., butyl vs. methyl groups) modulate interactions with nucleotide-binding enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal steric and electronic effects. The butyl chain in 6-amino-1-butyl analogs may occupy hydrophobic pockets in enzymes like dihydrofolate reductase, enhancing binding affinity versus shorter alkyl chains. Compare binding energies (ΔG) with analogs lacking the butyl group . Experimental validation via competitive inhibition assays (Ki values) corroborates computational findings .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors) or impurity profiles.

  • Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂).
  • Step 2 : Characterize compound stability (HPLC) in assay buffers to rule out degradation.
  • Step 3 : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) track metabolic pathways of this compound in vivo?

  • Methodological Answer : Synthesize isotopically labeled analogs via ¹³C-methylation (CH₃I) or ¹⁵N-amination. Administer to model organisms (e.g., rodents), and use LC-MS/MS to trace metabolites in plasma/tissues. Compare fragmentation patterns with unlabeled compounds to identify metabolic hotspots (e.g., oxidation at C5) .

Q. What are the challenges in designing analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Computational : Calculate logP (2.0–3.5 optimal) and polar surface area (<90 Ų) using ChemDraw. The butyl group may increase logP, but reduce BBB penetration if too lipophilic.
  • Experimental : Use parallel artificial membrane permeability assays (PAMPA-BBB) to screen analogs. Modify substituents (e.g., replace butyl with cyclopropyl) to balance hydrophobicity .

Comparative and Mechanistic Questions

Q. How does this compound compare to 5-bromo-1-methylpyrimidine-2,4-dione in enzyme inhibition profiles?

  • Methodological Answer : Brominated analogs (e.g., 5-bromo derivatives) exhibit stronger electrophilic character, enhancing covalent binding to cysteine residues in enzymes. In contrast, the methylamino group in the target compound facilitates hydrogen bonding with active-site residues. Compare IC₅₀ values in enzymatic assays (e.g., thymidine phosphorylase) to quantify selectivity .

Q. What role do solvation effects play in the compound’s crystallization behavior?

  • Methodological Answer : Solvent polarity (e.g., ethanol vs. acetonitrile) influences crystal packing. Use single-crystal XRD to analyze H-bonding networks. Polar solvents stabilize NH···O=C interactions, yielding monoclinic crystals, while nonpolar solvents favor van der Waals-dominated orthorhombic forms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.